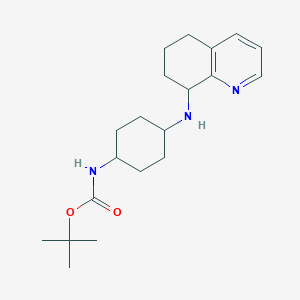
Acetamide, N-(4-bromo-3-methyl-5-isoxazolyl)-2-chloro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide, N-(4-bromo-3-methyl-5-isoxazolyl)-2-chloro- is a chemical compound that belongs to the class of acetamides It is characterized by the presence of a bromo-substituted isoxazole ring and a chloro-substituted acetamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(4-bromo-3-methyl-5-isoxazolyl)-2-chloro- typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring is synthesized through a cyclization reaction involving a suitable precursor, such as a β-keto ester or a nitrile oxide.
Bromination: The isoxazole ring is then brominated using a brominating agent like bromine or N-bromosuccinimide.
Acetamide Formation: The brominated isoxazole is reacted with chloroacetyl chloride in the presence of a base, such as triethylamine, to form the acetamide derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, where the bromo or chloro groups are replaced by other functional groups. Common reagents for these reactions include nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, polar solvents, elevated temperatures.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen replacing the bromo or chloro groups.
Substitution: Substituted derivatives with new functional groups replacing the bromo or chloro groups.
Applications De Recherche Scientifique
Acetamide, N-(4-bromo-3-methyl-5-isoxazolyl)-2-chloro- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules. It can serve as a precursor for the development of new materials and catalysts.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It can be used in the study of enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications. It may be used in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals. It can be used as an intermediate in the synthesis of active pharmaceutical ingredients.
Mécanisme D'action
The mechanism of action of Acetamide, N-(4-bromo-3-methyl-5-isoxazolyl)-2-chloro- involves its interaction with specific molecular targets. The bromo and chloro substituents can enhance its binding affinity to enzymes or receptors, leading to inhibition or activation of specific pathways. The isoxazole ring can interact with nucleophilic sites in proteins, affecting their function and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Acetamide, N-(4-bromo-3-methylphenyl)-2-chloro-
- Acetamide, N-(4-chloro-3-methyl-5-isoxazolyl)-2-bromo-
- Acetamide, N-(4-bromo-3-methyl-5-isoxazolyl)-2-fluoro-
Uniqueness
Acetamide, N-(4-bromo-3-methyl-5-isoxazolyl)-2-chloro- is unique due to the specific combination of bromo and chloro substituents on the isoxazole and acetamide groups. This unique structure can result in distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
649701-21-3 |
|---|---|
Formule moléculaire |
C6H6BrClN2O2 |
Poids moléculaire |
253.48 g/mol |
Nom IUPAC |
N-(4-bromo-3-methyl-1,2-oxazol-5-yl)-2-chloroacetamide |
InChI |
InChI=1S/C6H6BrClN2O2/c1-3-5(7)6(12-10-3)9-4(11)2-8/h2H2,1H3,(H,9,11) |
Clé InChI |
HCTNKQJULAZSEI-UHFFFAOYSA-N |
SMILES canonique |
CC1=NOC(=C1Br)NC(=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,2-Dimethylbutanoic Acid (1S,6S,7R,8S,8aR)-1,2,6,7,8,8a-Hexahydro-6-hydroperoxy-3,7-dimethyl-8-[2-[(2R,4R)-tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl]ethyl]-1-naphthalenyl Ester](/img/structure/B12072623.png)




![5-[2-(2-Hydroxy-ethoxy)-ethoxy]-isophthalic acid dimethyl ester](/img/structure/B12072654.png)

![[[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-(dichlorooxyphosphorylmethyl)phosphinic acid](/img/structure/B12072672.png)
![Pyrrolo[1,2-a]pyrazine, 6,7-dibromo-1-chloro-](/img/structure/B12072674.png)



